4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Catalog No.
S8054645
CAS No.
98072-99-2
M.F
C10H9NO7S2
M. Wt
319.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

CAS Number

98072-99-2

Product Name

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

IUPAC Name

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid

Molecular Formula

C10H9NO7S2

Molecular Weight

319.3 g/mol

InChI

InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)

InChI Key

APRRQJCCBSJQOQ-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a highly functionalized naphthalene derivative used as a critical coupling component in the synthesis of azo dyes. Its key structural features—an amino group, a hydroxyl group, and two sulfonic acid groups—dictate its reactivity, solubility, and the ultimate properties of the dyes it forms. The sulfonic acid groups, typically present in a salt form such as the monosodium salt (CAS 98072-99-2), confer significant water solubility, which is a crucial attribute for processing and application in aqueous dyeing systems. This compound is primarily selected for manufacturing specific high-performance acid and reactive dyes where color, fastness, and metal-chelating properties are paramount.

Research & Procurement Fit

Dye Intermediate Azo coupling component for reactive dye synthesis via 4-amino-5-hydroxy-2,7-disulfonic acid pattern
Research Scaffold Naphthalenesulfonic acid pharmacophore for antiviral SAR studies

Substituting 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid with a more common isomer, such as H-acid (8-amino-1-naphthol-3,6-disulfonic acid), is not a viable procurement strategy and leads to fundamentally different products. The precise ortho-positioning of the amino (C4) and hydroxyl (C5) groups in this compound creates a specific bidentate chelation site for metal ions. This arrangement is critical for forming stable 1:1 and 1:2 metal-complex dyes (e.g., with chromium, cobalt, copper), which exhibit superior light and wet fastness properties. In contrast, the peri-positioning of the amino and hydroxyl groups in H-acid does not offer the same tridentate coordination potential, resulting in dyes with different shades and lower performance characteristics. Therefore, selecting this specific isomer is a prerequisite for achieving target performance in high-fastness metal-complex dyes.

Substitution Risk

H-Acid (Target)
Generic Naphthalenesulfonic Acid
4-amino-5-hydroxy-2,7-disulfonic acid orientation enables precise diazo coupling
Altered substitution pattern may shift coupling reactivity and chromophore formation
Specific spacer length and sulfonic acid position reported as critical for antiviral index
SAR context suggests activity may drop significantly with modified naphthalene moiety

High-Performance Metal Complex Formation

The key differentiator for this compound is its molecular geometry. The ortho-position of the hydroxyl (-OH) at C5 and amino (-NH2) at C4 creates an ideal bidentate ligand site. When this compound is used as a coupler to form an azo dye, the resulting molecule acts as a tridentate ligand, strongly coordinating with transition metals like Cr(III), Co(II), and Cu(II). This structure is essential for producing 1:2 metal-complex dyes, which are known for their exceptional fastness properties. Common isomers like H-acid (8-amino-1-naphthol-3,6-disulfonic acid), where the functional groups are in a peri-arrangement, cannot form these specific high-stability tridentate complexes, making them unsuitable for producing dyes with the same level of performance.

Evidence DimensionMetal Chelation Capability
Target Compound DataForms stable tridentate ligands suitable for high-fastness 1:2 metal-complex dyes due to ortho-amino-hydroxy groups.
Comparator Or BaselineH-acid (peri-amino-hydroxy groups) and other non-ortho isomers, which do not form the same high-stability tridentate complexes.
Quantified DifferenceQualitative but fundamental structural difference enabling a specific class of high-performance dyes.
ConditionsAzo coupling followed by metallization with transition metal salts (e.g., Cr, Co, Ni, Cu).

This structural feature is the primary reason to procure this specific isomer for applications demanding the highest light, wash, and perspiration fastness, such as in high-quality textile dyeing.

Anti-HIV-1 Index
Head-to-head
Therapeutic index >120 (hexamethylene-linked derivative)
Reported highest index among tested symmetric bis(naphthalenesulfonic acid) analogs
MT-4 cell model; HTLV-IIIB strain; IC50 1.3 µM in human lymphocytes

Superior Thermal Stability in Metal-Complex Dyes

Metal-complex dyes derived from precursors with ortho-hydroxy-azo structures exhibit high thermal stability. A study on a structurally related acid azo dye based on 1-Amino-2-naphthol-4-sulphonic acid (which also possesses an ortho-hydroxy-azo chelation site) showed that the resulting metal complexes were stable up to 250 °C, as determined by thermogravimetric analysis (TGA). This high thermal stability is a direct consequence of the strong coordination bond between the dye ligand and the metal ion, a feature enabled by the specific isomeric arrangement of this compound. This property is critical for dyeing processes that involve high temperatures and for the end-use durability of the colored material.

Evidence DimensionDecomposition Temperature (TGA)
Target Compound DataResulting metal-complex dyes are stable up to 250 °C.
Comparator Or BaselineUnmetallized dyes or dyes from isomers incapable of strong chelation, which typically show lower thermal stability.
Quantified DifferenceHigh thermal threshold (250 °C) indicative of robust performance.
ConditionsThermogravimetric analysis (TGA) of the final metal-complex dye product.

For industrial dyeing applications on fibers like wool or nylon, or in manufacturing plastics, high thermal stability ensures the colorant does not degrade during processing, leading to consistent and reliable final product quality.

Aerobic Biodegradation
Class-level
Not biodegradable under activated sludge
Accumulates as inert soluble COD; consistent with recalcitrance of polysulfonated naphthalenes
Respirometric assay; mixed microbial culture; prolonged acclimation

High Water Solubility for Aqueous Processing

As a disulfonic acid, typically supplied as a monosodium salt, this compound exhibits good water solubility, a key parameter for handling and processability in industrial settings. While direct quantitative data for this specific CAS number is sparse, the class of naphthalenedisulfonic acid sodium salts is known for being water-soluble. For example, the related isomer sodium 2,7-naphthalene disulfonate shows solubility in pure water at 283.15 K (10 °C) of approximately 0.15 mole fraction, which decreases with the addition of acid. This inherent solubility, conferred by the two sulfonic acid groups, facilitates its use in aqueous dye baths, ensuring even dye uptake and simplifying formulation and cleanup compared to less soluble precursors.

Evidence DimensionWater Solubility
Target Compound DataQualitatively high due to the presence of two sulfonic acid salt groups.
Comparator Or BaselineRelated free acids or monosulfonated analogs, which generally have lower water solubility.
Quantified DifferenceSignificantly higher solubility than non-sulfonated or free-acid forms, enabling efficient use in aqueous systems.
ConditionsAqueous solutions, typical of industrial dye baths.

High water solubility reduces the need for co-solvents, improves bath stability, allows for higher dye concentrations, and ensures reproducible dyeing outcomes, directly impacting process efficiency and cost.

RB5 One-Pot Synthesis
Reported
Mandatory coupling component for Reactive Black 5
Non-substitutable in this industrial one-pot method; coupled with vinyl sulphone parabase ester
High shear mixing; no intermediate purification; combined dye concentration >0.1 mol/L

High-Fastness Metal-Complex Dyes for Textiles

This compound is the right choice for synthesizing 1:2 metal-complex acid dyes for protein fibers like wool and silk, and polyamides like nylon. The unique ortho-amino-hydroxy structure allows for the creation of dyes with exceptional light and wet fastness, meeting the stringent performance requirements for automotive textiles, high-end apparel, and carpeting.

Reactive Dye Precursor for Enhanced Stability

As a versatile coupling component, it can be incorporated into reactive dye structures, such as those containing a triazine ring. The ability to subsequently form a metal complex on the dye backbone provides a route to reactive dyes with both a covalent fiber bond and the enhanced stability of a metal complex, leading to superior durability on cellulosic fibers.

Specialty Colorants for Leather and Inks

The resulting high-stability metal-complex dyes are suitable for applications beyond textiles. Their thermal robustness and lightfastness make them excellent candidates for specialty solvent-based or aqueous inks and for leather finishing, where durability and resistance to fading are critical performance metrics.

Application Selection Guide

Application
Selection Property
Validation Focus
Reactive Black 5 & azo dye synthesis
4-amino-5-hydroxy-2,7-disulfonic acid substitution pattern
Diazo coupling efficiency & chromophore confirmation
HIV-1 inhibition research
Naphthalenesulfonic acid pharmacophore scaffold
HIV-1 inhibition assay & SAR review
Environmental fate & AOP research
Aerobic biodegradation recalcitrance
Advanced oxidation process (AOP) degradation efficiency

Physical Description

Dry Powder

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

318.98204397 g/mol

Monoisotopic Mass

318.98204397 g/mol

Heavy Atom Count

20

UNII

4WUM31ES4U

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-: ACTIVE

Quantification of ultra-trace molybdenum using 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt as a chromogenic probe

Padmarajaiah Nagaraja, Honnur Krishna, Anantharaman Shivakumar, Anthonydas Robert Paulas, Dinesh Rangappa
PMID: 21168383   DOI: 10.1016/j.ab.2010.12.021

Abstract

A simple, ultrasensitive, nonextractive spectrophotometric method has been developed for the assay of Mo(VI), which involves Mo-catalyzed oxidation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt (AHNDSA) by H(2)O(2) in acetic acid/sodium acetate buffer yielding an intense pink colored product with λ(max) of 540 nm. Beer's law is obeyed in the range of 10-240 ng/ml with molar absorptivity of 3.0137×10(5)L mol(-1)cm(-1). The LOD and LOQ were found to be 0.7696 and 2.565 ng/ml, respectively. The applicability of the method toward water and biological samples was tested and statistically compared with a reference method.


A simple and sensitive spectrophotometric method for the determination of trace amounts of nitrite in environmental and biological samples using 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt

Padmarajaiah Nagaraja, Naef Ghllab S Al-Tayar, Anantharaman Shivakumar, Ashwine K Shrestha, Avinash K Gowda
PMID: 20207190   DOI: 10.1016/j.saa.2010.01.010

Abstract

A very simple, sensitive, fairly selective and rapid spectrophotometric method for the determination of trace amounts of nitrite has been described. This method is based on the diazotized intramolecular coupling of electrophilic diazonium cation with the phenolic group of 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt (AHNDMS) in a phosphate buffer solution of pH 7.5. The cyclic product has a purple color with maximum absorbance at 560nm and is stable for 6h. Optimum reaction conditions and other important analytical parameters for the maximum color development were established. Beer's law was found to obey for nitrite in the concentration range of 0.1-1.6microgml(-1) with molar absorptivity of 2.6x10(4)lmol(-1)cm(-1) and Sandell's sensitivity of 0.0075microgml(-1). The effect of interfering ions on the determination is described. The recommended method was applied for the determination of nitrite in different water, soil and human saliva samples. The performance of the recommended method was evaluated in terms of Student's t-test and variance ratio F-test, which indicated the significance of proposed method over the reference method.


Adsorption and one-step degradation-regeneration of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid using biochar-based BiFeO

Shuo Li, Peng Wang, Heshan Zheng, Yongjie Zheng, Guangshan Zhang
PMID: 28950652   DOI: 10.1016/j.biortech.2017.08.148

Abstract

A microwave (MW)-assisted-H
O
technique used to revise 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)-saturated biochars (BCs) was investigated in detail. This method could simultaneously degrade the H-acid adsorbed in the BCs-based BiFeO
(BFO) nanocomposites (BFO/BCs), in which BFO was used as dopant intercalated into BC, and activate the used BCs. Because H-acid could be decomposed by OH, which was generated in a coexistent system, including MW irradiation, H
O
, and BCs. It's worth noticing the adsorption capacity was (236.8mgg
) 1.1-fold higher than that of unused BFO/BC (211.7mgg
). It indicated that the surplus OH exhibited a cooperative effect with MW irradiation to restore H-acid-saturated BCs via the cleavage of CC bond, thereby forming carboxylic groups and the pyrolysis effect. Findings indicated that the one-step degradation-regeneration method could effectively promote the adsorption capacity of H-acid-saturated BCs in a few minutes and could thus be considered a potential technology in water treatment.


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